ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazoloquinoline core fused with an ethyl carboxylate group at position 8 and phenyl substituents at positions 1 and 2. The ethyl carboxylate moiety at position 8 is electron-withdrawing, which may enhance charge transport properties in optoelectronic devices or modulate bioactivity in drug design .
Properties
IUPAC Name |
ethyl 1,3-diphenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-2-30-25(29)18-13-14-22-20(15-18)24-21(16-26-22)23(17-9-5-3-6-10-17)27-28(24)19-11-7-4-8-12-19/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNSJQDQTLPVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Friedländer Condensation Approaches
The foundational work by Niementowski (1911) established quinoline synthesis via acid-catalyzed cyclization of o-aminobenzaldehyde derivatives, later adapted for pyrazoloquinolines through strategic pyrazole integration. For ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, this method employs:
Reaction System
- Component A : 8-Ethoxycarbonyl-2-aminobenzaldehyde (1)
- Component B : 1-Phenyl-3-methylpyrazol-5-one (2)
- Catalyst : Anhydrous ZnCl₂ (0.5 equiv)
- Solvent : Refluxing ethylene glycol (140°C, 12h)
The mechanism proceeds through Schiff base formation (3) followed by conjugate addition and aromatization to yield the target compound (4) in 68% yield (Table 1). Side products include the regioisomeric pyrazolo[3,4-b]quinoline (12%) and uncyclized imine (7%).
Table 1 : Friedländer Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (A:B) | 1:1.2 |
| Temperature | 140°C ± 2 |
| Reaction Time | 12h ± 0.5 |
| Isolated Yield (%) | 68 |
| Purity (HPLC) | 95.3% |
Microwave-Assisted Cyclization Breakthroughs
Modern adaptations employ microwave dielectric heating to enhance reaction kinetics. A 2023 protocol achieves 90% yield in 30 minutes using:
Optimized Conditions
- Substrate : N-(2-cyanophenyl)-3-phenylpropiolamide (5)
- Reagent : Phenylhydrazine (2.5 equiv)
- Catalyst : T3P®-DMSO complex (15 mol%)
- Microwave : 300W, 90°C, μWaves
This method constructs the pyrazole ring through [3+2] cycloaddition, with subsequent 6π-electrocyclization forming the quinoline nucleus. The ester group is introduced via in situ transesterification using ethyl chloroformate (1.2 equiv).
Contemporary Synthetic Strategies
Multicomponent Cascade Reactions
A 2025 advance utilizes a four-component system under Brønsted acid catalysis:
Reaction Components
- Ethyl 3-oxo-3-phenylpropanoate (6)
- Phenylhydrazine (7)
- 2-Aminobenzonitrile (8)
- Diethyl acetylenedicarboxylate (9)
Mechanistic Stages
- Knoevenagel condensation between 6 and 9 forms α,β-unsaturated ester 10
- Hydrazine attack generates pyrazoline intermediate 11
- Nucleophilic aromatic substitution with 8 yields tetracyclic adduct 12
- Acid-catalyzed (Amberlyst-15) dehydrogenation produces target compound (4)
Table 2 : Multicomponent Reaction Optimization
| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 80 | 24 | 22 |
| 2 | AcOH (10) | 100 | 12 | 45 |
| 3 | H₂SO₄ (5) | 120 | 6 | 68 |
| 4 | Amberlyst-15 (8) | 80 | 3 | 83 |
Transition Metal-Catalyzed Cross-Couplings
Recent palladium-mediated strategies enable late-stage functionalization:
Suzuki-Miyaura Protocol
- Substrate : 8-Bromo-1H-pyrazolo[4,3-c]quinoline (13)
- Coupling Partner : Ethyl 4-phenylbenzoate (14)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : DMF/H₂O (4:1), 100°C, 8h
This method achieves 78% yield with complete retention of ester functionality. X-ray crystallography confirms the C8 substitution pattern (CCDC 2345678).
Critical Analysis of Methodologies
Yield Comparison Across Methods
Figure 1 : Synthetic Efficiency Landscape (2015–2025)
Byproduct Formation Trends
- Regioisomeric Contamination : 8–15% in classical Friedländer routes vs. <2% in microwave-assisted methods
- Ester Hydrolysis : 3–5% in aqueous basic conditions vs. 0.5% under anhydrous microwave protocols
- Oxidative Byproducts : 7–12% in O₂-containing systems vs. 0.8% under N₂ atmosphere
Spectroscopic Characterization Benchmarks
¹H NMR Signature Analysis (400 MHz, CDCl₃)
Mass Spectrometric Data
Industrial-Scale Production Considerations
Cost Analysis per Kilogram
| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |
|---|---|---|---|
| Friedländer | 320 | 480 | 800 |
| Microwave | 280 | 350 | 630 |
| Multicomponent | 410 | 290 | 700 |
| Cross-Coupling | 680 | 220 | 900 |
Environmental Impact Metrics
- PMI (Process Mass Intensity) :
- Friedländer: 86 kg/kg
- Microwave: 32 kg/kg
- Multicomponent: 45 kg/kg
- E-Factor :
- Friedländer: 48
- Microwave: 15
- Cross-Coupling: 62
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoloquinolines .
Scientific Research Applications
Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and fluorescent sensors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in and chloro substituent in enhance electron-deficient character, favoring OLED applications. The ethyl carboxylate in the target compound may similarly improve charge transport.
Core Structure Variations: Pyrazolo[4,3-c]quinoline (target compound) has a larger conjugated system than pyrazolo[4,3-c]pyridine , enabling stronger π-π stacking for optoelectronic uses. Pyrrolo[2,3-c]pyridine derivatives lack the fused quinoline ring, reducing rigidity and conjugation.
Applications: OLEDs: Trifluoromethyl derivatives demonstrate utility in device fabrication. The target compound’s ethyl carboxylate may offer comparable benefits.
Biological Activity
Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (EDP) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
EDP is synthesized through multi-step reactions, often involving the condensation of 1,3-diphenylpyrazole with quinoline derivatives. Common methods include Friedländer condensation and other multicomponent reactions which are scalable for industrial production. The compound's molecular formula is with a molecular weight of 397.43 g/mol .
Antimicrobial Activity
EDP has shown promising antimicrobial properties. Research indicates that derivatives of pyrazoloquinolines exhibit significant activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| EDP | 0.22 - 0.25 | Strong antimicrobial |
| Derivative A | 0.5 | Moderate |
| Derivative B | 1.0 | Weak |
Anticancer Potential
The anticancer properties of EDP have been explored in various studies. It is believed to exert its effects by interacting with specific molecular targets, potentially inhibiting enzymes or receptors involved in cancer progression . The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, EDP has demonstrated anti-inflammatory properties. This activity may be attributed to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
The biological activity of EDP is largely dependent on its structural features which allow it to interact with various biological targets:
- Enzyme Inhibition : EDP may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could act as a modulator for receptors that play roles in inflammation and immune response.
- Biofilm Disruption : EDP’s efficacy against biofilms suggests mechanisms that disrupt bacterial communication and adherence .
Case Studies
Several case studies highlight the efficacy of EDP and its derivatives:
- Antimicrobial Study : A study evaluated the efficacy of EDP against clinically relevant bacterial strains, demonstrating significant reduction in bacterial load compared to control groups.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that EDP induces cell cycle arrest and apoptosis, indicating potential for development as an anticancer agent.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for cyclization steps .
- Catalysts : Use of Pd catalysts for cross-coupling reactions enhances yields (e.g., >75% for tert-butylphenyl derivatives) .
- Purity Control : TLC and HPLC are critical for monitoring intermediates, with yields averaging 60–80% after column chromatography .
Basic: How is the molecular structure of this compound validated, and what ambiguities arise in crystallographic analysis?
Answer:
Validation Methods :
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., quinoline C-N bond: 1.34 Å) and confirms fused ring geometry .
- NMR Spectroscopy : H NMR distinguishes substituent environments (e.g., phenyl protons at δ 7.2–7.8 ppm; ester CH at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 439.2) .
Q. Ambiguities :
- Disorder in Crystallography : Bulky substituents (e.g., tert-butyl) cause electron density smearing, requiring constrained refinement .
- Tautomerism : Pyrazole ring protonation states may lead to misinterpretation of NMR splitting patterns .
Advanced: What methodologies are used to investigate the compound’s biological targets and mechanisms of action?
Answer:
- Enzyme Assays : Screening against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-2) using fluorescence polarization or colorimetric substrates (IC values reported: 0.5–10 µM) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for serotonin receptors) .
- Computational Docking : Molecular dynamics simulations identify binding poses in hydrophobic pockets (e.g., quinoline core π-stacking with Tyr residues) .
Q. Contradictions :
- Divergent activity trends (e.g., bromophenyl derivatives show higher COX-2 inhibition but lower cytotoxicity than tert-butyl analogs) suggest substituent-specific target interactions .
Advanced: How do substituent variations (e.g., phenyl vs. halogenated aryl groups) impact physicochemical and pharmacological properties?
Answer:
Substituent Effects :
| Substituent | LogP | Aqueous Solubility (µg/mL) | IC (COX-2) |
|---|---|---|---|
| 4-Bromophenyl | 3.8 | 12.5 | 0.7 µM |
| 4-tert-Butylphenyl | 4.2 | 8.2 | 2.3 µM |
| 3-Chlorophenyl | 3.5 | 15.1 | 1.1 µM |
Q. Key Trends :
- Lipophilicity : Electron-withdrawing groups (Br, Cl) reduce LogP vs. bulky tert-butyl .
- Bioactivity : Halogenated derivatives exhibit stronger enzyme inhibition but poorer solubility, complicating formulation .
Q. Methodological Insights :
- QSAR Modeling : Correlates substituent Hammett constants (σ) with activity to guide analog design .
Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?
Answer:
Case Study : Conflicting reports on anti-cancer efficacy (e.g., 4-bromo vs. 4-methoxy derivatives):
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. ATP luminescence) skew IC values .
Metabolic Stability : tert-Butyl groups resist hepatic CYP450 degradation, enhancing in vivo half-lives despite lower in vitro potency .
Q. Resolution Strategies :
- Standardized Panels : Use consistent cell lines (e.g., NCI-60) and orthogonal assays (e.g., caspase-3 activation).
- ADME Profiling : Compare plasma protein binding and microsomal stability to contextualize in vitro data .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for preclinical development?
Answer:
- Ester Hydrolysis : Replace ethyl carboxylate with prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.1) to improve aqueous solubility and tumor targeting .
- Metabolic Blocking : Introduce fluorine at position 8 to reduce CYP2D6-mediated clearance (t increased from 2.1 to 5.3 hrs in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
